![molecular formula C7H12Cl2N4 B1468268 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride CAS No. 1389313-56-7](/img/structure/B1468268.png)
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride
Overview
Description
“1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride” is a chemical compound with the formula C7H10N4・2HCl . It has a molecular weight of 223.1 .
Molecular Structure Analysis
The molecular structure of “1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride” is based on its chemical formula, C7H10N4・2HCl . This indicates that the molecule contains seven carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two chlorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be determined by its molecular structure and the types of bonds it contains. For “1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride”, it is a solid at room temperature .
Scientific Research Applications
Antimicrobial Activity
A primary application of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride and its derivatives is in the field of antimicrobial research. Several studies have shown that compounds derived from this chemical structure exhibit significant antibacterial and antifungal activities. For instance, Ayyash & Habeeb (2019) synthesized novel 2-azetidinones from pyrazine dicarboxylic acid, demonstrating excellent antimicrobial properties (Ayyash & Habeeb, 2019). Similarly, Shah et al. (2014) created azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which were tested for their antimicrobial effectiveness (Shailesh H. Shah, P. Patel, Mitesh Prajapati, Bharat Vaghari, & Jayesh B. Parmar, 2014).
Antitubercular Activity
The compound and its derivatives have also been explored for their potential in antitubercular treatments. Das & Mehta (2020) synthesized pyrazine containing oxadiazoles clubbed with substituted azetidin-2-one, revealing promising antitubercular activity against Mycobacterium tuberculosis (Das & Mehta, 2020).
Anticancer Agents
Research has extended into the exploration of these compounds as potential anticancer agents. A study by Murphy et al. (2011) found that analogues of this compound, with modifications at the pyrazine ring, acted as selective inhibitors in cancer treatments (Murphy et al., 2011).
Antidepressant and Nootropic Agents
The compound's derivatives have been investigated for their potential as antidepressant and nootropic agents. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone, which showed promising antidepressant and nootropic activities (Thomas et al., 2016).
Additional Applications
Further studies have delved into the synthesis of various derivatives and evaluated their biological activities, including antibacterial effects and their potential as drug-like molecules for targeting specific proteins in microbial treatments (Behera.S. et al., 2014; Chopde et al., 2012) (Behera.S. et al., 2014) (Chopde et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1-pyrazin-2-ylazetidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-3-9-1-2-10-7;;/h1-3,6H,4-5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLGWACLMFAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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